molecular formula C9H14N2O2 B8614256 (5-(Aminomethyl)-6-methoxy-4-methylpyridin-2-yl)methanol

(5-(Aminomethyl)-6-methoxy-4-methylpyridin-2-yl)methanol

Cat. No.: B8614256
M. Wt: 182.22 g/mol
InChI Key: SXRHRRRVAWPEDP-UHFFFAOYSA-N
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Description

(5-(Aminomethyl)-6-methoxy-4-methylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

[5-(aminomethyl)-6-methoxy-4-methylpyridin-2-yl]methanol

InChI

InChI=1S/C9H14N2O2/c1-6-3-7(5-12)11-9(13-2)8(6)4-10/h3,12H,4-5,10H2,1-2H3

InChI Key

SXRHRRRVAWPEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CN)OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A clear solution of 6-(hydroxymethyl)-2-methoxy-4-methylnicotinonitrile (0.50 g, 2.81 mmol) in HOAc (5 mL) and Ethanol (20 mL) was treated on an H-Cube apparatus (50 psi, 40° C., 1 mL/min., Raney Nickel cartridge) for 18 hr overnight. LCMS showed that the reaction was complete (crude contained 57% product and 43% dimeric side product). The reaction was evaporated to dryness under vacuum. Purified by silica gel chromatography (Analogix, SF25-40 g, 0 to 12% (5% NH4OH in MeOH) in CH2Cl2) (step gradient to 8% to elute off the dimeric side product then to 12% to elute off the product). The pure fractions were combined and evaporated to dryness under vacuum to give the product (5-(aminomethyl)-6-methoxy-4-methylpyridin-2-yl)methanol (0.30 g, 1.646 mmol, 58.7% yield) as a white solid. MS (ES)+m/e 183.1 [M+H]+, 166.1 [M+H]+ −NH3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
dimeric side product
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0 (± 1) mol
Type
reactant
Reaction Step Three

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